1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole
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Overview
Description
1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and an indole core
Preparation Methods
The synthesis of 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Thiophene Sulfonyl Group: This step involves the sulfonylation of a thiophene derivative, which can be achieved using sulfonyl chlorides under basic conditions.
Indole Formation and Coupling: The indole core is synthesized through Fischer indole synthesis or other suitable methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or indole rings, often using halogenated derivatives as intermediates.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to attach various functional groups to the indole core.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Scientific Research Applications
1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar compounds to 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole include other piperidine derivatives and indole-based molecules. These compounds share structural similarities but differ in their functional groups and specific applications. For instance:
Piperidine Derivatives: Compounds like piperidin-4-yl-methyl and piperidin-2-yl-methyl derivatives are used in drug design and synthesis.
Indole Derivatives: Indole-3-carbinol and indole-3-acetic acid are well-known for their biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a valuable compound in research and development.
Properties
CAS No. |
651335-42-1 |
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Molecular Formula |
C18H20N2O2S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(piperidin-3-ylmethyl)-3-thiophen-2-ylsulfonylindole |
InChI |
InChI=1S/C18H20N2O2S2/c21-24(22,18-8-4-10-23-18)17-13-20(12-14-5-3-9-19-11-14)16-7-2-1-6-15(16)17/h1-2,4,6-8,10,13-14,19H,3,5,9,11-12H2 |
InChI Key |
IAFPMTUXIJKEJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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